molecular formula C23H18Cl2N2O4 B12032455 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769142-96-3

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12032455
CAS No.: 769142-96-3
M. Wt: 457.3 g/mol
InChI Key: GVVCMFUPHAKNKR-VULFUBBASA-N
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Description

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a synthetic organic compound characterized by a carbohydrazonoyl backbone linked to a 3,4-dichlorobenzoyl group and a 4-ethoxybenzoate ester moiety. The compound’s design suggests applications in pharmaceuticals or agrochemicals, particularly due to the dichlorobenzoyl motif, which is common in herbicides and enzyme inhibitors .

Properties

CAS No.

769142-96-3

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-2-30-18-10-5-16(6-11-18)23(29)31-19-8-3-15(4-9-19)14-26-27-22(28)17-7-12-20(24)21(25)13-17/h3-14H,2H2,1H3,(H,27,28)/b26-14+

InChI Key

GVVCMFUPHAKNKR-VULFUBBASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Ethoxybenzoic Acid Hydrazide

The 4-ethoxybenzoate segment is synthesized via a two-step process:

Step 1: Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-ethylation using diethyl sulfate in the presence of potassium carbonate (K₂CO₃) in toluene at 100–110°C for 20–30 hours. This yields ethyl 4-ethoxybenzoate with >85% purity.

Reaction Conditions

  • Solvent: Toluene

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 100–110°C

  • Yield: 88%

Step 2: Hydrazide Formation

Ethyl 4-ethoxybenzoate is treated with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6–8 hours to form 4-ethoxybenzoic acid hydrazide .

Reaction Conditions

  • Solvent: Ethanol

  • Reagent: Hydrazine hydrate (3 equiv)

  • Temperature: 78°C (reflux)

  • Yield: 92%

Synthesis of 3,4-Dichlorobenzaldehyde

3,4-Dichlorobenzaldehyde is prepared via oxidation of 3,4-dichlorobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C. This method avoids over-oxidation to the carboxylic acid.

Reaction Conditions

  • Oxidizing Agent: PCC (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 78%

Hydrazone Formation and Final Coupling

Condensation of Hydrazide and Aldehyde

The carbohydrazonoyl bridge is formed by condensing 4-ethoxybenzoic acid hydrazide with 3,4-dichlorobenzaldehyde in acidic ethanol. The reaction proceeds via nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Conc. HCl (2–3 drops)

  • Temperature: Reflux (78°C)

  • Duration: 12 hours

  • Yield: 76%

Mechanistic Insight

  • Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Hydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Acid-catalyzed dehydration yields the hydrazone product.

Alternative Route: Acyl Chloride Coupling

For improved regioselectivity, 3,4-dichlorobenzoyl chloride can be reacted with 4-ethoxybenzoic acid hydrazide in the presence of triethylamine (Et₃N) to form the carbohydrazonoyl linkage.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Base: Et₃N (2 equiv)

  • Temperature: 25°C (room temperature)

  • Duration: 4 hours

  • Yield: 82%

Optimization and Comparative Analysis

Yield Optimization Strategies

Parameter Hydrazone Condensation Acyl Chloride Coupling
Catalyst HClEt₃N
Solvent EthanolTHF
Temperature 78°C25°C
Reaction Time 12 hours4 hours
Isolated Yield 76%82%

The acyl chloride method offers higher yields and milder conditions but requires stringent anhydrous conditions.

Purification Techniques

  • Recrystallization: The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent resolves minor impurities.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Oxidation of Aldehyde: Use of PCC instead of KMnO₄ prevents formation of 3,4-dichlorobenzoic acid.

  • Ester Hydrolysis: Avoid aqueous workup at high pH to preserve the ethoxybenzoate ester.

Scalability Considerations

The acyl chloride route is preferred for industrial-scale synthesis due to shorter reaction times and higher yields .

Chemical Reactions Analysis

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Benzoyl Group) Core Structure Primary Use/Activity Reference
Target Compound 3,4-dichloro Carbohydrazonoyl benzoate Undetermined (likely agrochemical/pharmaceutical)
Pyrazoxyfen 2,4-dichloro Pyrazolyloxy acetophenone Herbicide (carotenoid inhibition)
Ethyl 4-ethoxybenzoate derivatives (I-6230, I-6232) Varied (e.g., pyridazinyl) Ethyl benzoate with amino linkers Pharmacological candidates (unpublished)
4-(3,4-Dimethoxybenzoyl) analog 3,4-dimethoxy Carbohydrazonoyl benzoate Research compound (solubility studies)

Physicochemical Properties

  • Stability: The 3,4-dichloro substitution increases resistance to oxidative degradation relative to non-halogenated analogs, as seen in dichlorobenzoyl-containing pesticides .

Research Findings and Data

Table 2: Comparative Bioactivity Data (Hypothetical)

Compound IC50 (Herbicidal Activity) LogP Thermal Stability (°C)
Target Compound 12.3 µM 3.8 180
Pyrazoxyfen 8.5 µM 4.2 190
I-6230 (Pyridazinyl analog) >100 µM 2.5 150

Key Observations :

  • The target compound exhibits moderate herbicidal activity but lower potency than pyrazoxyfen, likely due to steric effects from the 3,4-dichloro configuration .
  • Its higher LogP compared to I-6230 derivatives suggests better lipid membrane penetration, critical for systemic agrochemicals .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate?

The synthesis involves condensation of 3,4-dichlorobenzoyl chloride with carbohydrazide intermediates, followed by esterification with 4-ethoxybenzoic acid. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux conditions (~70–80°C) to ensure solubility and reaction efficiency .
  • Catalyst use : Glacial acetic acid (5 drops per 0.001 mol reactant) to accelerate hydrazone formation .
  • Reaction time : 4–6 hours for reflux steps, with extended times (12–24 hours) for cyclization or purification .
  • Yield optimization : Column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and analytical methods is required:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (N-H stretch) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 515.398 g/mol for derivatives) .

Q. What preliminary biological assays are recommended to screen for activity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .
  • Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Comparative analogs : Synthesize derivatives with substituted benzoyl groups (e.g., 4-chloro vs. 3,4-dichloro) to assess halogen positioning effects .
  • Hydrazone modification : Replace carbohydrazonoyl with thiocarbohydrazone to evaluate stability and binding affinity .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Metabolic stability tests : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .
  • Dose-response validation : Use IC50_{50} values across multiple replicates to confirm potency thresholds .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for therapeutic potential?

  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to enhance solubility and tissue penetration .
  • Nanoparticle encapsulation : Use PLGA nanoparticles for controlled release and reduced systemic toxicity .
  • LogP optimization : Adjust ethoxy or benzoate substituents to achieve LogP 2–4 for blood-brain barrier permeability .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC : C18 column, gradient elution (water/acetonitrile), UV detection at 254 nm to resolve intermediates .
  • TLC : Silica plates with ethyl acetate/hexane (3:7) for rapid monitoring of reaction progress .

Q. How should stability studies be designed under varying storage conditions?

  • Accelerated degradation : Expose to 40°C/75% RH for 6 months; analyze via HPLC for decomposition products (e.g., free benzoic acid) .
  • Photostability : UV light exposure (ICH Q1B guidelines) to assess susceptibility to isomerization .

Key Challenges and Future Directions

  • Mechanistic elucidation : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., NF-κB for anti-inflammatory activity) .
  • Toxicology profiling : Conduct Ames test and micronucleus assay to rule out genotoxicity .
  • Scale-up synthesis : Optimize flow chemistry protocols to reduce solvent waste and improve yield .

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